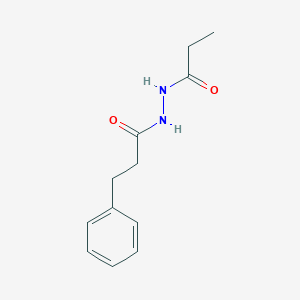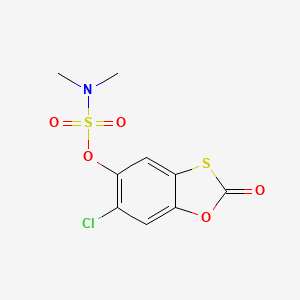![molecular formula C21H22FN3O2 B6124862 7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)
7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the spirocyclic family of compounds and has been found to exhibit promising biological activities.5]decan-6-one.
Wirkmechanismus
The exact mechanism of action of 7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the growth of bacterial and fungal cells by interfering with their metabolic processes. The compound is also believed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one have been studied extensively. The compound has been found to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic processes. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its broad-spectrum antibacterial and antifungal activities, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic activities. The limitations of using the compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further studies to understand the exact mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases.
4. Investigation of the compound's potential as a lead compound for the development of new antibacterial, antifungal, and antitumor agents.
5. Studies to evaluate the compound's potential toxicity and safety profile.
6. Exploration of the compound's potential as an anti-inflammatory and analgesic agent.
7. Studies to evaluate the compound's potential as a diagnostic tool for various diseases.
Conclusion:
7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential applications in the field of medicinal chemistry. The compound has been found to exhibit broad-spectrum antibacterial and antifungal activities, induce apoptosis in cancer cells, and exhibit anti-inflammatory and analgesic activities. Further studies are needed to fully understand the compound's mechanism of action and evaluate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been reported in the literature. The synthesis involves the condensation of 2-pyridinecarboxaldehyde with 7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is purified by column chromatography to obtain the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit promising biological activities such as antibacterial, antifungal, and antitumor activities. The compound has been tested against various bacterial and fungal strains and has shown significant inhibitory activity. The antitumor activity of the compound has been evaluated against various cancer cell lines and has shown promising results. The compound has also been found to exhibit anti-inflammatory and analgesic activities.
Eigenschaften
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-(pyridine-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-7-2-1-6-16(17)14-24-12-5-9-21(20(24)27)10-13-25(15-21)19(26)18-8-3-4-11-23-18/h1-4,6-8,11H,5,9-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBZAUHCNUAFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CC=N3)C(=O)N(C1)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)
![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)

![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)
![2-[4-cyclopentyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6124857.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)
![9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6124906.png)